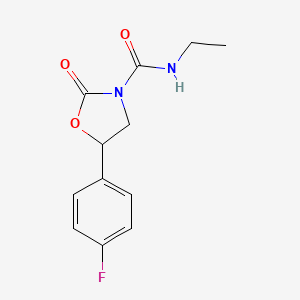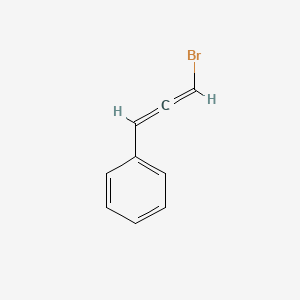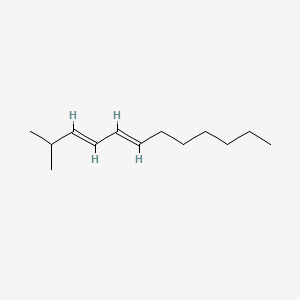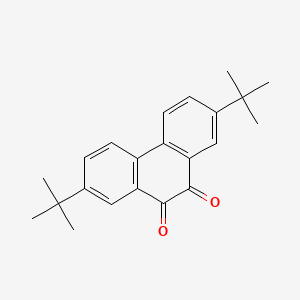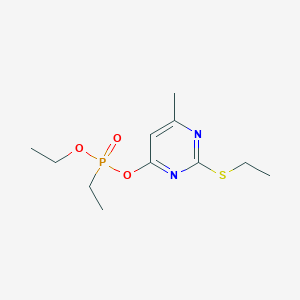
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate is an organophosphorus compound that features a pyrimidine ring substituted with an ethylsulfanyl group and an ethylphosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate typically involves the reaction of 2-(ethylsulfanyl)-6-methylpyrimidine with ethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phosphonate group can be reduced to a phosphine oxide using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and diethyl ether.
Substitution: Thiols, amines, and bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Thiol or amine-substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases and kinases.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular signaling pathways.
Industry: Utilized in the development of novel materials with unique properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylphosphonate moiety can mimic phosphate groups, allowing the compound to bind to the active sites of enzymes that utilize phosphate substrates. This binding can inhibit enzyme activity, leading to downstream effects on cellular processes. Additionally, the ethylsulfanyl group can undergo redox reactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate can be compared to other organophosphorus compounds, such as:
Ethyl 2-(methylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Ethyl 2-(ethylsulfanyl)-4-methylpyrimidin-6-yl ethylphosphonate: Similar structure but with the ethylsulfanyl group at a different position on the pyrimidine ring.
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl methylphosphonate: Similar structure but with a methylphosphonate group instead of an ethylphosphonate group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
25537-46-6 |
|---|---|
Fórmula molecular |
C11H19N2O3PS |
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
4-[ethoxy(ethyl)phosphoryl]oxy-2-ethylsulfanyl-6-methylpyrimidine |
InChI |
InChI=1S/C11H19N2O3PS/c1-5-15-17(14,6-2)16-10-8-9(4)12-11(13-10)18-7-3/h8H,5-7H2,1-4H3 |
Clave InChI |
VILCCVHHUUHGNG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC)OC1=NC(=NC(=C1)C)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


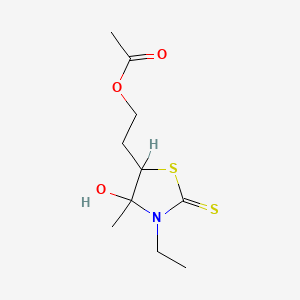
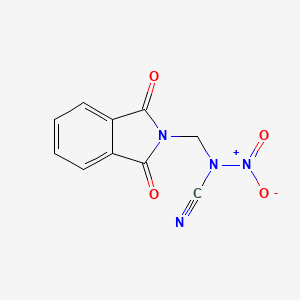
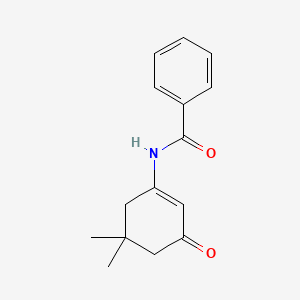
![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
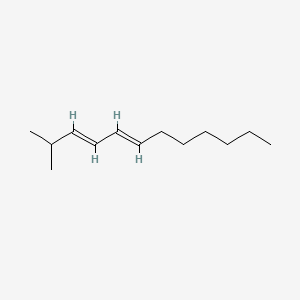
![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)

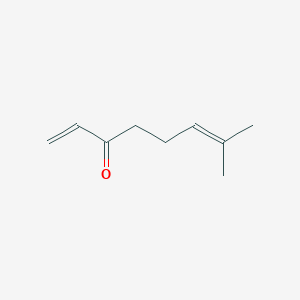
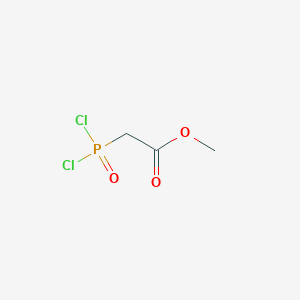
![1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine](/img/structure/B14691567.png)
